molecular formula C9H12ClN3S B12950736 5-Chloro-N-(2,2-dimethylthietan-3-yl)pyrimidin-2-amine

5-Chloro-N-(2,2-dimethylthietan-3-yl)pyrimidin-2-amine

Cat. No.: B12950736
M. Wt: 229.73 g/mol
InChI Key: UMBXCNFTSVWZPG-UHFFFAOYSA-N
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Description

5-Chloro-N-(2,2-dimethylthietan-3-yl)pyrimidin-2-amine is a heterocyclic compound that contains a pyrimidine ring substituted with a chlorine atom and an amine group attached to a 2,2-dimethylthietan-3-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-N-(2,2-dimethylthietan-3-yl)pyrimidin-2-amine typically involves the reaction of 5-chloropyrimidine-2-amine with 2,2-dimethylthietan-3-yl chloride under basic conditions. The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), with a base like cesium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-N-(2,2-dimethylthietan-3-yl)pyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Chloro-N-(2,2-dimethylthietan-3-yl)pyrimidin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-N-(2,2-dimethylthietan-3-yl)pyrimidin-2-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The exact pathways involved would depend on the nature of the target and the specific interactions between the compound and the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-N-(2,2-dimethylthietan-3-yl)pyrimidin-2-amine is unique due to the presence of the 2,2-dimethylthietan-3-yl moiety, which can impart specific chemical and biological properties not found in other pyrimidine derivatives. This structural feature may enhance its binding affinity to certain targets or improve its stability under various conditions.

Properties

Molecular Formula

C9H12ClN3S

Molecular Weight

229.73 g/mol

IUPAC Name

5-chloro-N-(2,2-dimethylthietan-3-yl)pyrimidin-2-amine

InChI

InChI=1S/C9H12ClN3S/c1-9(2)7(5-14-9)13-8-11-3-6(10)4-12-8/h3-4,7H,5H2,1-2H3,(H,11,12,13)

InChI Key

UMBXCNFTSVWZPG-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CS1)NC2=NC=C(C=N2)Cl)C

Origin of Product

United States

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